(2R)-hexane-1,2-diol
Description
(2R)-Hexane-1,2-diol (CAS 6920-22-5) is a chiral diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol. It is the R-enantiomer of 1,2-hexanediol, a compound characterized by two adjacent hydroxyl groups on a six-carbon chain. The compound is a colorless liquid with a boiling point of 223–224°C, density of 0.951 g/cm³, and moderate hydrophobicity . Its stereochemistry is critical in applications requiring enantioselectivity, such as asymmetric synthesis and pharmaceutical intermediates.
Synthesis methods for (2R)-hexane-1,2-diol often involve stereoselective oxidation or reduction. For example, describes a diastereoselective synthesis of a related diol using Sharpless asymmetric dihydroxylation, highlighting the importance of chiral catalysts in accessing enantiopure forms .
Properties
CAS No. |
84994-66-1 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R)-hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
FHKSXSQHXQEMOK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC[C@H](CO)O |
Canonical SMILES |
CCCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-hexane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, (2R)-hexane-1,2-diol is often produced through the catalytic hydrogenation of 2-hexanone. This process involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity. The reaction is carried out under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
(2R)-hexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 2-hexanone or hexanoic acid.
Reduction: Hexane.
Substitution: 2-chlorohexane.
Scientific Research Applications
(2R)-hexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-hexane-1,2-diol involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl groups play a crucial role in hydrogen bonding and interactions with other molecules, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogues: Chain Length and Substitution
Table 1: Comparison of Physical Properties
*Estimated using ChemAxon software.
Key Findings :
- Chain Length: Longer-chain diols (e.g., hexane-1,2-diol) exhibit higher hydrophobicity compared to shorter analogs like propane-1,2-diol.
- Reactivity: notes that hexane-1,2-diol requires higher reaction temperatures (130°C) and molar ratios in Ru-catalyzed dehydrogenation coupling compared to propane- or butane-1,2-diols .
Stereochemical and Functional Group Variations
Table 2: Enzyme Kinetics of Alcohol Dehydrogenases
| Substrate | Kₘ (mM) | Enzyme (CDH II) Activity |
|---|---|---|
| (2R)-Hexane-1,2-diol | 13.5 | Moderate |
| trans-Cyclohexane-1,2-diol | 2.8 | High |
| Cyclopentanol | 14.2 | Low |
Data from : Rhodococcus sp. CDH II shows higher affinity for cyclic diols (e.g., trans-cyclohexane-1,2-diol) than linear diols like hexane-1,2-diol, reflecting steric and electronic preferences .
Substituted Diols :
- 5-MeC-1,2-Diol: A metabolite of 5-methylchrysene, this diol is a proximate carcinogen. Its tumorigenic potency exceeds that of 6-MeC-1,2-diol due to bay-region methylation enhancing DNA adduct formation .
- 1,1-Diphenylpropane-1,2-diol : identifies this compound as a ligand for SARS-CoV-2 spike glycoprotein inhibition, emphasizing the role of aromatic substituents in binding affinity .
Enantiomeric Comparisons
Racemic 1,2-hexanediol (DL-form) is widely used in cosmetics as a humectant, while enantiopure (2R)-hexane-1,2-diol is preferred in asymmetric catalysis. highlights hexane-1,2-diol in polyacrylate-free cosmetic formulations, leveraging its solubility and low toxicity .
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